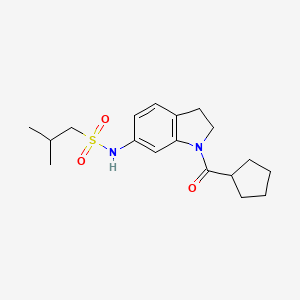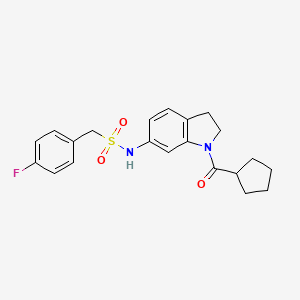![molecular formula C16H18N2O4S B6536551 N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide CAS No. 1040661-07-1](/img/structure/B6536551.png)
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide” is a complex organic molecule that contains several functional groups, including a furan ring, an indole ring, a carbonyl group, and a sulfonamide group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and indole rings, along with the carbonyl and sulfonamide groups . These groups could potentially participate in various chemical reactions and interactions.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the furan ring can participate in electrophilic aromatic substitution reactions, and the carbonyl group can undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of the functional groups. For example, the presence of the polar sulfonamide and carbonyl groups could make this compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
FIP-S has been studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It has been found to modulate the activity of various enzymes and receptors, including those involved in the regulation of cell growth and differentiation. FIP-S has been used to study the mechanisms of action of various drugs, including those used to treat cancer and other diseases. It has also been used to study the effects of various environmental toxins, such as heavy metals and pesticides.
Wirkmechanismus
FIP-S is believed to act as an agonist of the indole-3-acetic acid (N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide) receptor, which is involved in the regulation of cell growth and differentiation. FIP-S is believed to bind to the this compound receptor, resulting in the activation of downstream signaling pathways and the modulation of gene expression. FIP-S has also been found to modulate the activity of various enzymes, including those involved in the metabolism of drugs and toxins.
Biochemical and Physiological Effects
FIP-S has been found to modulate the activity of various enzymes and receptors, including those involved in the regulation of cell growth and differentiation. It has been found to inhibit the growth of various cancer cell lines, as well as to induce apoptosis in certain types of cancer cells. FIP-S has also been found to modulate the activity of various enzymes involved in the metabolism of drugs and toxins.
Vorteile Und Einschränkungen Für Laborexperimente
The use of FIP-S in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, FIP-S is stable and has a relatively low toxicity, making it suitable for use in laboratory experiments. However, FIP-S is not as potent as other compounds, such as N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide, and its effects may be limited in certain types of experiments.
Zukünftige Richtungen
Given the potential applications of FIP-S in the fields of medicinal chemistry, pharmacology, and biochemistry, there are a number of potential future directions for research. These include further investigation of the mechanisms of action of FIP-S, as well as the development of new uses for the compound. Additionally, further research into the safety and efficacy of FIP-S in laboratory experiments may be beneficial. Finally, further research into the potential applications of FIP-S in the treatment of various diseases, including cancer, may be beneficial.
Synthesemethoden
FIP-S can be synthesized by a variety of methods, including the condensation of furan-2-carboxaldehyde with 1H-indole-6-carbaldehyde in the presence of an acid catalyst. The reaction is carried out at room temperature in the presence of a base, such as potassium carbonate, and yields a product containing the desired FIP-S moiety. The reaction can also be carried out in a solvent-free system, using a microwave-assisted process.
Eigenschaften
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-10-23(20,21)17-13-6-5-12-7-8-18(14(12)11-13)16(19)15-4-3-9-22-15/h3-6,9,11,17H,2,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQYEYFQTRHXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide](/img/structure/B6536483.png)

![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide](/img/structure/B6536488.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B6536493.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide](/img/structure/B6536499.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3-fluorobenzene-1-sulfonamide](/img/structure/B6536509.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-5-ethylthiophene-2-sulfonamide](/img/structure/B6536513.png)
![5-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536521.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B6536527.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B6536541.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536555.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-2-sulfonamide](/img/structure/B6536573.png)
